molecular formula C14H8O2S B11968167 Dibenzothiophene-2,8-dicarbaldehyde CAS No. 25185-91-5

Dibenzothiophene-2,8-dicarbaldehyde

Cat. No.: B11968167
CAS No.: 25185-91-5
M. Wt: 240.28 g/mol
InChI Key: LFAGMIMSUYTWDN-UHFFFAOYSA-N
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Description

Dibenzothiophene-2,8-dicarbaldehyde is an organic compound with the molecular formula C14H8O2S. It is a derivative of dibenzothiophene, featuring two formyl groups at the 2 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzothiophene-2,8-dicarbaldehyde typically involves the formylation of dibenzothiophene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to introduce formyl groups at the desired positions .

Industrial Production Methods

This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzothiophene-2,8-dicarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenzothiophene-2,8-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dibenzothiophene-2,8-dicarbaldehyde depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to the reactive formyl groups.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound without formyl groups.

    Dibenzothiophene-2,8-dicarboxylic acid: The oxidized form of dibenzothiophene-2,8-dicarbaldehyde.

    Dibenzothiophene-2,8-dimethanol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of two formyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in materials science and pharmaceuticals .

Properties

CAS No.

25185-91-5

Molecular Formula

C14H8O2S

Molecular Weight

240.28 g/mol

IUPAC Name

dibenzothiophene-2,8-dicarbaldehyde

InChI

InChI=1S/C14H8O2S/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-8H

InChI Key

LFAGMIMSUYTWDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C3=C(S2)C=CC(=C3)C=O

Origin of Product

United States

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